Carboxymethyl stearate
Overview
Description
- The compound is derived from stearic acid, a long-chain saturated fatty acid, by introducing carboxymethyl groups (–CH₂COOH) onto its structure.
- CMS finds applications in various fields due to its unique properties, including surface activity, mechanical strength, tunable hydrophilicity, and low-cost synthesis process .
Carboxymethyl stearate (CMS): is an anionic, water-soluble derivative of cellulose. It belongs to the class of carboxymethyl ethers.
Preparation Methods
Synthetic Routes: CMS can be synthesized by reacting stearic acid with sodium hydroxide (NaOH) and chloroacetic acid (ClCH₂COOH).
Reaction Conditions: The reaction typically occurs in an aqueous medium under alkaline conditions.
Industrial Production: CMS is industrially produced through efficient and scalable processes, making it accessible for various applications.
Chemical Reactions Analysis
Reactions Undergone: CMS can undergo various chemical reactions, including esterification, hydrolysis, and substitution.
Common Reagents and Conditions: Alkaline conditions (NaOH), acidic conditions (HCl), and organic solvents are commonly used.
Major Products: The primary product is carboxymethyl stearate, which retains the stearic acid backbone but with carboxymethyl groups attached.
Scientific Research Applications
Chemistry: CMS serves as a surfactant, emulsifier, and stabilizer in formulations for cosmetics, paints, and coatings.
Biology: It may find use in drug delivery systems due to its water solubility and biocompatibility.
Medicine: CMS-based wound dressings exhibit excellent moisture retention properties.
Industry: Textile sizing, paper coatings, and food additives benefit from CMS.
Mechanism of Action
- CMS’s effects depend on its application context. For wound dressings, it provides a moist environment for wound healing.
- In drug delivery, it enhances solubility and controlled release of drugs.
- Molecular targets and pathways vary based on the specific application.
Comparison with Similar Compounds
- CMS stands out due to its water solubility, making it distinct from other stearate derivatives.
- Similar Compounds: Other stearate derivatives include glyceryl stearate, cetyl stearate, and stearyl alcohol.
Biological Activity
Carboxymethyl stearate (CMS) is a derivative of stearic acid, modified to enhance its solubility and functional properties. This compound has garnered attention in various fields, including pharmaceuticals, cosmetics, and food technology, due to its unique biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the introduction of carboxymethyl groups to the stearic acid backbone. This modification enhances its hydrophilicity and allows for better interaction with biological systems. The general structure can be represented as follows:
1. Cellular Effects
Research indicates that CMS exhibits low cytotoxicity while promoting cellular activities such as collagen production. In a study evaluating the effects of CMS on human skin fibroblasts (HDFa) and keratinocytes (HaCat), it was found that CMS did not induce cytotoxic effects at concentrations up to 10 mg/mL. Instead, it enhanced pro-collagen I α I production by up to 228% compared to baseline levels .
Table 1: Effects of this compound on Pro-Collagen Production
Concentration (mg/mL) | Pro-Collagen I α I Production (%) |
---|---|
0 | 100 |
2 | 150 |
5 | 180 |
10 | 228 |
2. Anti-Inflammatory Properties
CMS has been shown to modulate inflammatory responses in skin cells. In particular, it reduced interleukin-8 (IL-8) production by approximately 1.4-fold while increasing interleukin-6 (IL-6) levels significantly. These findings suggest that CMS may possess anti-inflammatory properties that could be beneficial in dermatological applications .
Case Study 1: Cosmetic Applications
A clinical evaluation of CMS in cosmetic formulations revealed its potential as a natural alternative to traditional bioactive ingredients. Participants reported improved skin hydration and elasticity after using products containing CMS over a four-week period. The study highlighted the compound's ability to enhance skin barrier function without causing irritation .
Case Study 2: Gastrointestinal Health
In animal models, sodium carboxymethyl starch (CMS-Na), a related compound, demonstrated significant effects on gastrointestinal motility. Mice treated with CMS-Na showed increased fecal granule counts and improved intestinal propulsion rates, suggesting potential applications in treating constipation .
The biological activity of this compound can be attributed to several mechanisms:
- Collagen Synthesis : The enhancement of pro-collagen production is likely linked to the compound's interaction with cellular receptors involved in extracellular matrix regulation.
- Inflammatory Modulation : The observed changes in cytokine levels indicate that CMS may influence signaling pathways associated with inflammation, potentially through the inhibition of pro-inflammatory mediators.
- Gut Motility : The effects on gastrointestinal health may involve the modulation of gut microbiota or direct stimulation of intestinal peristalsis.
Properties
IUPAC Name |
2-octadecanoyloxyacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)24-18-19(21)22/h2-18H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLBIEAKJSRKOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10973271 | |
Record name | (Octadecanoyloxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10973271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5767-84-0, 59829-80-0 | |
Record name | Carboxymethyl octadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5767-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carboxymethyl stearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005767840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl stearate, monocarboxy derivative | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059829800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Octadecanoyloxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10973271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carboxymethyl stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.812 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl stearate, monocarboxy derivative | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.295 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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